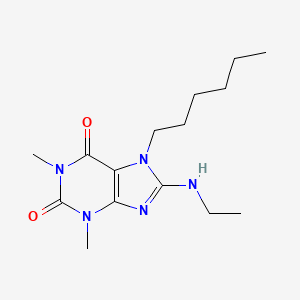
N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.
-
Step 1: Synthesis of Azide Intermediate
Reagents: Sodium azide, appropriate alkyl halide
Conditions: Solvent (e.g., DMF), temperature (e.g., 50-60°C)
Reaction: R-Br + NaN₃ → R-N₃ + NaBr
-
Step 2: Cycloaddition Reaction
Reagents: Azide intermediate, alkyne
Catalyst: Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)
Conditions: Solvent (e.g., t-BuOH/H₂O), room temperature
Reaction: R-N₃ + R’-C≡CH → 1,2,3-triazole
-
Step 3: Functionalization
Reagents: Appropriate carboxylic acid derivative
Conditions: Solvent (e.g., DCM), coupling agents (e.g., EDC, HOBt)
Reaction: 1,2,3-triazole + R-COOH → this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically at the isopropyl or butyl groups.
Reagents: Common oxidizing agents (e.g., KMnO₄, CrO₃)
Conditions: Solvent (e.g., acetone), temperature (e.g., 0-25°C)
Products: Oxidized derivatives (e.g., alcohols, ketones)
-
Reduction: : Reduction reactions can occur at the triazole ring or the carboxamide group.
Reagents: Reducing agents (e.g., LiAlH₄, NaBH₄)
Conditions: Solvent (e.g., THF), temperature (e.g., 0-25°C)
Products: Reduced derivatives (e.g., amines, alcohols)
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Conditions: Solvent (e.g., DMSO), temperature (e.g., 25-80°C)
Products: Substituted derivatives
Aplicaciones Científicas De Investigación
N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. It has been investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic processes.
Comparación Con Compuestos Similares
N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other 1,2,3-triazole derivatives:
N-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the butyl and isopropyl groups, which may affect its biological activity and solubility.
N-butyl-1H-1,2,3-triazole-4-carboxamide: Lacks the phenyl and isopropyl groups, potentially altering its interaction with molecular targets.
5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the butyl group, which may influence its pharmacokinetic properties.
The unique combination of the butyl, isopropyl, and phenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
N-butyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-5-11-17-16(21)14-15(12(2)3)20(19-18-14)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTLGDFDXHNTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2689005.png)

![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)

![14-(2-chloro-6-fluorophenyl)-10-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2689013.png)

![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)


